molecular formula C22H24BrN3O2S B2745641 6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide CAS No. 422288-35-5

6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide

Cat. No.: B2745641
CAS No.: 422288-35-5
M. Wt: 474.42
InChI Key: DXZKTMFTNNETBU-UHFFFAOYSA-N
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Description

The compound 6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide is a quinazolinone derivative featuring a brominated core, a thioxo (C=S) group at position 2, and a hexanamide chain terminated with a phenethyl substituent. Quinazolinones are heterocyclic systems known for diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties . The thioxo group may confer unique reactivity compared to oxygen analogues, altering solubility or metabolic stability. The hexanamide linker and phenethyl group likely modulate lipophilicity and target affinity, as seen in structurally related compounds .

Properties

CAS No.

422288-35-5

Molecular Formula

C22H24BrN3O2S

Molecular Weight

474.42

IUPAC Name

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-phenylethyl)hexanamide

InChI

InChI=1S/C22H24BrN3O2S/c23-17-10-11-19-18(15-17)21(28)26(22(29)25-19)14-6-2-5-9-20(27)24-13-12-16-7-3-1-4-8-16/h1,3-4,7-8,10-11,15H,2,5-6,9,12-14H2,(H,24,27)(H,25,29)

InChI Key

DXZKTMFTNNETBU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Bromination: Introduction of the bromo group at the 6th position can be done using brominating agents like N-bromosuccinimide (NBS).

    Thioxo Group Introduction: The thioxo group can be introduced via thiolation reactions.

    Amidation: The final step involves the formation of the amide bond with phenethylhexanamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group.

    Reduction: Reduction reactions can target the quinazolinone core or the bromo substituent.

    Substitution: The bromo group can be substituted with various nucleophiles to create derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted quinazolinones and reduced derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications due to its bioactive quinazolinone core.

    Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological pathways, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Modifications: Bromine and Thioxo vs. Other Substituents

The brominated quinazolinone core distinguishes this compound from analogues with non-halogenated or differently substituted cores. For example:

  • 4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide () replaces the thioxo group with a dioxo (C=O) system and uses a shorter butanamide chain. The methoxybenzyl group may enhance π-π stacking but reduce metabolic stability compared to phenethyl .
  • N-(5-Bromopyridin-3-yl)-5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide () retains bromine but employs a pyridinyl terminal group, which could improve water solubility via hydrogen bonding .
Table 1: Core Substituent Comparisons
Compound Core Substituents Terminal Group Chain Length Key Properties (Inferred)
Target Compound 6-Br, 2-S, 4-O Phenethyl Hexanamide Moderate lipophilicity, enhanced stability
4-(6-Bromo-2,4-dioxo...)butanamide 6-Br, 2-O, 4-O 2-Methoxybenzyl Butanamide Higher polarity, potential CYP interactions
N-(5-Bromopyridin-3-yl)...pentanamide 6-H, 2-O, 4-O 5-Bromopyridin-3-yl Pentanamide Improved solubility, π-deficient interactions

Chain Length and Terminal Group Variations

The hexanamide chain in the target compound contrasts with shorter (e.g., pentanamide) or longer (e.g., heptanamide) chains in analogues:

  • N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide () shares a hexanamide chain but uses a dihydrobenzodioxin terminal group. This aromatic ether may enhance rigidity and reduce conformational flexibility compared to phenethyl .
  • N-(5-Bromopyridin-3-yl)-7-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)heptanamide () employs a heptanamide chain, which could increase membrane permeability but reduce solubility .
Table 2: Chain and Terminal Group Comparisons
Compound Chain Length Terminal Group Key Implications
Target Compound Hexanamide Phenethyl Balanced lipophilicity, CNS penetration
N-(2,3-Dihydrobenzodioxin-6-yl)...hexanamide Hexanamide Dihydrobenzodioxin Enhanced rigidity, potential ROS scavenging
N-(5-Bromopyridin-3-yl)...heptanamide Heptanamide 5-Bromopyridin-3-yl Increased hydrophobicity, slower clearance

Biological Activity

The compound 6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide is a member of the quinazoline family, notable for its diverse biological activities. Quinazolines are recognized for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-microbial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Structural Overview

The chemical structure of the compound includes:

  • Quinazoline core : A bicyclic structure that is fundamental to its biological activity.
  • Bromo group : Enhances reactivity and potential interactions with biological targets.
  • Thioxo group : Contributes to nucleophilic characteristics.
  • Amide linkage : Important for molecular stability and interaction with enzymes.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Protein Kinase Plk1 : Binding studies have shown that it interacts with Polo-like kinase 1 (Plk1), a critical regulator of cell cycle progression. Inhibition of Plk1 can disrupt cancer cell proliferation.
  • Antioxidant Activity : Quinazoline derivatives have been evaluated for their ability to scavenge free radicals. The compound has shown promising results in reducing oxidative stress in cellular models .
  • Enzyme Inhibition : It has been assessed as an inhibitor of various enzymes involved in metabolic processes, including α-glucosidase and α-amylase, which are relevant in diabetes management .

Cytotoxicity Studies

The compound's cytotoxic effects have been tested against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
LoVo (Colon Cancer)294.32 ± 8.41Induces apoptosis via caspase activation
HCT-116 (Colon Cancer)298.05 ± 13.26Cell cycle arrest in G2/M phase

These results indicate significant cytotoxicity, with mechanisms involving apoptosis regulation through the modulation of Bcl-2 family proteins and caspases .

Antioxidant Activity

The compound demonstrated effective scavenging of DPPH radicals with IC50 values comparable to known antioxidants:

CompoundIC50 (mM)
6-(6-bromo...)0.165 ± 0.0057
BHT (Reference)0.245 ± 0.0257

This suggests a strong potential for use in oxidative stress-related conditions .

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of quinazoline derivatives, including this compound:

  • Cancer Treatment : In vitro studies have shown that compounds similar to this one can effectively inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cancer proliferation.
  • Diabetes Management : The inhibition of α-glucosidase and α-amylase suggests that this compound could be further explored as a therapeutic agent for managing postprandial hyperglycemia in diabetic patients .
  • Molecular Docking Studies : Computational analyses have provided insights into binding affinities and interactions with target proteins, confirming its potential as a selective inhibitor with minimized off-target effects compared to other quinazoline derivatives.

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